![molecular formula C12H25IO6 B3100194 I-Peg6-OH CAS No. 136399-07-0](/img/structure/B3100194.png)
I-Peg6-OH
Overview
Description
I-Peg6-OH is a PEG-based PROTAC linker . It can be used in the synthesis of PROTACs . PROTACs are molecules that are designed to degrade target proteins within cells . They have two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Synthesis Analysis
The synthesis of PEG compounds like I-Peg6-OH depends on how one defines the constituent monomer or parent molecule. They can be defined as ethylene glycol, ethylene oxide, or oxyethylene .
Molecular Structure Analysis
The chemical formula of I-Peg6-OH is C12H25IO6 . Its exact mass is 392.07 and its molecular weight is 392.230 . The elemental analysis shows that it contains Carbon (36.75%), Hydrogen (6.42%), Iodine (32.35%), and Oxygen (24.47%) .
Chemical Reactions Analysis
I-Peg6-OH is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Scientific Research Applications
Pegylation of Proteins
PEG is often used in the process of Pegylation, which involves the covalent attachment of PEG to proteins and other biomolecules. This increases their solubility, decreases aggregation, and can enhance their stability and biological activity .
Protein Biology Research
PEG derivatives of defined length (MW) that are activated with specific functional groups are used in proteomics and other biological research methods. These reagents provide the building blocks required to covalently attach or modify surfaces, proteins, and other molecules .
Bioconjugation
The flexibility of PEG allows for surface treatment or bioconjugation without steric hindrance. This means it can be attached to proteins and other biomolecules without interfering with their functions .
Nanotechnology
In nanotechnology, PEG is used in the creation of nanoconjugates. The conformation of PEG on these nanoconjugates can be engineered to tune biological responses such as cell uptake, protein adsorption, or immunogenicity .
Drug Delivery
PEG is often used in drug delivery systems due to its non-toxic and non-immunogenic properties. It can be added to media and attached to surfaces and conjugated to molecules without interfering with cellular functions or target immunogenicities .
Chromatography
PEG has been used as a mobile phase modifier in capillary electrophoresis (CE) as well as ion exchange, size exclusion, and hydrophobic interaction liquid chromatography (LC) methods .
Mechanism of Action
Target of Action
I-Peg6-OH is a PEG-based PROTAC linker . PROTACs, or Proteolysis-Targeting Chimeras, are a class of drugs that work by recruiting an E3 ubiquitin ligase to degrade a specific target protein . The primary targets of I-Peg6-OH, therefore, are the proteins that it is designed to degrade.
Mode of Action
I-Peg6-OH, as a PROTAC linker, connects two different ligands: one for an E3 ubiquitin ligase and the other for the target protein . This interaction leads to the ubiquitination and subsequent degradation of the target protein . The degradation of the target protein can result in changes in cellular processes where the protein was involved.
Biochemical Pathways
The exact biochemical pathways affected by I-Peg6-OH would depend on the specific target protein being degraded. The general mechanism involves the ubiquitin-proteasome system . This system is responsible for protein degradation in cells, and its manipulation can affect various cellular processes.
Pharmacokinetics
Pegylation, the process of attaching peg chains like i-peg6-oh to molecules, is known to improve water-solubility, bioavailability, and pharmacokinetics of drugs . It can also reduce immunogenic properties and enhance biological activities .
Result of Action
The molecular and cellular effects of I-Peg6-OH action would be the degradation of the target protein. This could lead to changes in the cellular processes where the protein was involved. For instance, PEG-based conjugates can minimize off-target effects, as the polymer can shield the drug from interacting with non-target tissues, resulting in reduced toxicity and improved safety profiles .
Action Environment
Environmental factors can influence the action, efficacy, and stability of I-Peg6-OH. Epigenetics, which describes how environmental factors affect cellular epigenetics and hence human health, can play a role . Factors such as temperature, pH, and presence of other molecules can affect the stability and activity of I-Peg6-OH.
Safety and Hazards
While I-Peg6-OH is generally safe and non-comedogenic, it can potentially cause skin irritation or allergic reactions in some individuals, especially those with sensitive skin . There have also been concerns about impurities like 1,4-dioxane in PEG compounds which can be carcinogenic, although manufacturers typically take measures to minimize such risks .
Future Directions
properties
IUPAC Name |
2-[2-[2-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25IO6/c13-1-3-15-5-7-17-9-11-19-12-10-18-8-6-16-4-2-14/h14H,1-12H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGZBQEPZKGWAQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCI)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25IO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
I-Peg6-OH |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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